molecular formula C25H25NO4 B11379383 N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11379383
M. Wt: 403.5 g/mol
InChI Key: GOIWSYDWDSJRSP-UHFFFAOYSA-N
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Description

N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a furochromene core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde derivative and a furan derivative under acidic conditions.

    Introduction of the Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base like sodium hydride.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with potassium carbonate in acetone.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Benzyl derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can be compared with other furochromene derivatives:

    This compound: Unique due to its specific substituents and potential biological activities.

    Furochromene: Basic structure without additional substituents.

    3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL derivatives: Variations in the substituents can lead to different chemical and biological properties.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

N-benzyl-2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO4/c1-15-17-10-19-20(25(2,3)4)14-29-21(19)12-22(17)30-24(28)18(15)11-23(27)26-13-16-8-6-5-7-9-16/h5-10,12,14H,11,13H2,1-4H3,(H,26,27)

InChI Key

GOIWSYDWDSJRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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